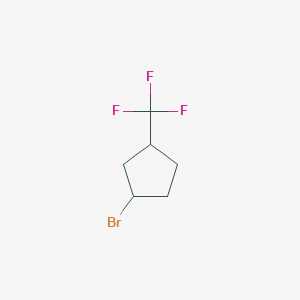

1-Bromo-3-(trifluoromethyl)cyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-(trifluoromethyl)cyclopentane is a halogenated cyclopentane derivative featuring a bromine atom at position 1 and a trifluoromethyl (-CF₃) group at position 2. This compound is of interest in synthetic organic chemistry due to the electronic and steric effects imparted by the bromine and fluorinated substituents.

Preparation Methods

The synthesis of 1-Bromo-3-(trifluoromethyl)cyclopentane typically involves the bromination of 3-(trifluoromethyl)cyclopentane. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction is carried out at a specific temperature to ensure the selective bromination at the desired position on the cyclopentane ring .

Industrial production methods may involve more advanced techniques, including continuous flow reactors and the use of more efficient catalysts to enhance yield and purity. These methods are designed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

1-Bromo-3-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to remove the bromine atom and form 3-(trifluoromethyl)cyclopentane.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclopentane ring, leading to the formation of cyclopentanone derivatives.

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)cyclopentane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can influence various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

(a) 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7)

- Molecular Formula : C₇H₁₀BrF₃

- Molecular Weight : 231.05 g/mol

- Key Properties : Density 1.5 g/cm³, boiling point 167°C (760 mmHg), logP 3.16 .

- Comparison : The bromine and -CF₃ groups are on the same carbon, leading to a congested steric environment. This may reduce reactivity in nucleophilic substitution (SN2) compared to 1-Bromo-3-(trifluoromethyl)cyclopentane, where bromine and -CF₃ are on adjacent carbons. The latter’s secondary bromide position could favor elimination over substitution under certain conditions.

(b) 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane (CAS 125112-68-7)

- Molecular Formula : C₆BrF₁₁

- Molecular Weight : 412.95 g/mol

- Key Properties : High fluorination confers exceptional thermal stability and chemical inertness.

- Comparison : The extensive fluorination drastically increases molecular weight and reduces solubility in polar solvents. Unlike the target compound, this derivative is likely used in materials science or as a specialty solvent .

Functional Group Analogues

(a) 1-Bromo-3-(methoxymethyl)cyclopentane (CID 79576884)

- Molecular Formula : C₇H₁₃BrO

- Molecular Weight : 217.08 g/mol

- Key Properties : SMILES: COCC1CCC(C1)Br.

- Comparison : Replacing -CF₃ with a methoxymethyl (-CH₂OCH₃) group introduces oxygen, enhancing polarity (lower logP ~1.5 estimated) and making it more hydrophilic. This compound may exhibit higher reactivity in SN2 reactions due to reduced steric hindrance compared to -CF₃ derivatives .

(b) 1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine (CAS 1368781-51-4)

- Molecular Formula : C₁₂H₁₆BrN

- Molecular Weight : 254.17 g/mol

- Key Properties : Incorporates an aromatic ring and amine group.

- Comparison : The aromatic system enables π-π interactions, while the amine introduces basicity. Such compounds are tailored for pharmaceutical applications, contrasting with the aliphatic halogen/fluorine motifs in the target compound .

Aromatic vs. Aliphatic Derivatives

(a) [U-Ring-¹³C₆]-1-Bromo-3-(trifluoromethyl)benzene

- Molecular Formula : C₇H₄BrF₃ (¹³C-labeled)

- Molecular Weight : 230.96 g/mol

- Key Properties : Isotopic labeling (¹³C) makes it valuable in mechanistic studies or metabolic tracing.

- Comparison : The aromatic bromo-CF₃ derivative undergoes electrophilic substitution reactions, whereas the cyclopentane analogue may participate in ring-opening or aliphatic substitution pathways .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects : Bromine and -CF₃ groups on adjacent carbons (as in the target compound) create a dipole moment that may influence regioselectivity in reactions like cross-coupling or nucleophilic substitution .

- Synthetic Challenges : Diastereomeric ratios (e.g., 2:1 in ) highlight the complexity of stereocontrol in cyclopentane derivatives, especially with multiple substituents .

- Analytical Differentiation : NMR spectroscopy (as in ) is critical for distinguishing positional isomers, particularly in brominated fluorocompounds .

Biological Activity

1-Bromo-3-(trifluoromethyl)cyclopentane is an organofluorine compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclopentane ring. Its unique structural properties make it of interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structural formula of this compound is as follows:

The trifluoromethyl group enhances the lipophilicity and stability of the compound, influencing its reactivity and interactions within biological systems. The presence of bromine also contributes to its unique chemical behavior.

This compound's biological activity is attributed to its ability to interact with specific molecular targets. The bromine atom and trifluoromethyl group facilitate the formation of stable intermediates during chemical reactions, which can influence various biochemical pathways. Notably, these interactions may lead to enzyme inhibition and receptor binding, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can demonstrate potent antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 4.88 µg/mL .

Anticancer Potential

The anticancer activity of this compound and its derivatives has been explored through various studies. For example, certain fluorinated compounds have shown IC50 values lower than standard chemotherapeutic agents like Doxorubicin against multiple human cancer cell lines. This suggests that the trifluoromethyl substituent may enhance the efficacy of these compounds in targeting cancer cells .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Bromo-3-fluorocyclopentane | Aromatic ring with fluorine substituent | Different reactivity due to fluorine |

| 1-Chloro-3-(trifluoromethyl)cyclopentane | Contains chlorine instead of bromine | Varying stability and reactivity |

| (3R)-3-bromo-1,1-difluoro-cyclopentane | Contains two fluorine atoms | Altered electronic properties |

These comparisons highlight how this compound stands out due to its specific structural arrangement and functional groups, influencing its chemical behavior and potential applications in various fields .

Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of several trifluoromethyl-substituted compounds against resistant bacterial strains. The results demonstrated that compounds similar to this compound exhibited significant activity, with some achieving MIC values comparable to established antibiotics .

Study 2: Anticancer Efficacy

In another investigation, researchers synthesized a series of fluorinated compounds based on the structure of this compound. These compounds were tested against various cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction. Notably, the down-regulation of key oncogenes was observed in treated cells, indicating a potential mechanism for anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Bromo-3-(trifluoromethyl)cyclopentane, and what analytical methods validate its purity?

- Methodological Answer : A common approach involves bromination of 3-(trifluoromethyl)cyclopentane derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm regiochemistry and absence of byproducts .

Q. How is the molecular structure of this compound elucidated, and what structural features influence its reactivity?

- Methodological Answer : X-ray crystallography and computational modeling (DFT calculations) are used to determine the compound’s conformation. The bromine atom’s steric bulk and the electron-withdrawing trifluoromethyl group create a polarized C-Br bond, making it reactive in nucleophilic substitutions. These features are confirmed via NMR coupling constants and IR spectroscopy to assess bond polarization .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by steric hindrance from the trifluoromethyl group. Computational docking studies (e.g., using MOE software) predict favorable sites for palladium coordination. Experimental optimization involves varying ligands (e.g., SPhos vs. XPhos) and reaction temperatures to favor C-Br activation over competing pathways .

Q. How does the trifluoromethyl group modulate the compound’s reactivity in photochemical reactions?

- Methodological Answer : The -CF₃ group stabilizes radical intermediates through inductive effects, as shown by laser flash photolysis studies. Comparative kinetics with non-fluorinated analogs (e.g., 3-methyl derivatives) reveal accelerated radical recombination rates, validated via ESR spectroscopy .

Q. What computational models predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular dynamics simulations (Amber or GROMACS) model covalent binding to cysteine residues in proteins. Free-energy perturbation (FEP) calculations quantify binding affinity changes when substituting -CF₃ with other groups. Experimental validation uses fluorescence polarization assays to measure inhibition constants (Ki) .

Q. Data Contradiction & Reproducibility

Q. How can researchers resolve discrepancies in reported yields for SN2 reactions involving this compound?

- Methodological Answer : Variability often stems from solvent polarity effects (e.g., DMSO vs. THF) on transition-state stabilization. A standardized protocol using kinetic isotopic effect (KIE) studies (comparing ¹²C vs. ¹³C-labeled substrates) clarifies mechanistic pathways. Reproducibility is improved by controlling moisture levels (Karl Fischer titration) and using inert atmosphere setups .

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability is pH-dependent due to potential Br⁻ elimination. Accelerated degradation studies (40°C, 75% RH) with HPLC monitoring identify degradation products (e.g., cyclopentene derivatives). Conflicting data may arise from differences in acid strength (HCl vs. H2SO4) or counterion effects, resolved via controlled kinetic experiments .

Q. Experimental Design

Q. What in situ monitoring techniques optimize reaction conditions for catalytic dehydrohalogenation of this compound?

- Methodological Answer : ReactIR spectroscopy tracks C-Br bond cleavage in real time, while GC headspace analysis monitors alkene formation. Design of experiments (DoE) software (e.g., JMP) identifies optimal catalyst loading (e.g., Pd/C) and hydrogen pressure (5–20 bar) to minimize over-reduction .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate mechanistic pathways in its hydrolysis?

- Methodological Answer : ¹⁸O-labeled water and ²H-NMR track nucleophilic attack vs. elimination pathways. Kinetic isotope effects (KIEs) differentiate between concerted (SN2) and stepwise (E2) mechanisms. Mass spectrometry quantifies isotopic incorporation in products .

Properties

Molecular Formula |

C6H8BrF3 |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

1-bromo-3-(trifluoromethyl)cyclopentane |

InChI |

InChI=1S/C6H8BrF3/c7-5-2-1-4(3-5)6(8,9)10/h4-5H,1-3H2 |

InChI Key |

ODLVCEJXSQMGSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.